molecular formula C6H10BBrF3K B597208 Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate CAS No. 1230063-53-2

Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate

Cat. No.: B597208
CAS No.: 1230063-53-2
M. Wt: 268.954
InChI Key: CNABMQRRYZKHSY-YSMBQZINSA-N
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Description

Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its ability to participate in various coupling reactions, making it a versatile reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate typically involves the reaction of (Z)-2-bromo-1-hex-1-enylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base such as potassium carbonate, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate undergoes various types of chemical reactions, including:

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

    Substitution Reactions: Nucleophiles like amines or thiols, and solvents like dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl or a substituted alkene.

Scientific Research Applications

Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate in coupling reactions involves the formation of a palladium complex with the boronate group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily the catalytic sites of the palladium catalyst and the reactive intermediates formed during the reaction.

Comparison with Similar Compounds

  • Potassium (Z)-2-bromo-1-hex-1-enylboronic acid
  • Potassium (E)-2-bromo-1-hex-1-enyltrifluoroborate
  • Potassium (Z)-2-chloro-1-hex-1-enyltrifluoroborate

Uniqueness: Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate is unique due to its specific configuration (Z-isomer) and the presence of both bromine and trifluoroborate groups. This combination allows for selective and efficient coupling reactions, making it a valuable reagent in organic synthesis. Compared to its analogs, it offers distinct reactivity and selectivity, which can be advantageous in certain synthetic applications.

Properties

IUPAC Name

potassium;[(Z)-2-bromohex-1-enyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BBrF3.K/c1-2-3-4-6(8)5-7(9,10)11;/h5H,2-4H2,1H3;/q-1;+1/b6-5-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNABMQRRYZKHSY-YSMBQZINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C(CCCC)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C(/CCCC)\Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673705
Record name Potassium [(1Z)-2-bromohex-1-en-1-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230063-53-2
Record name Potassium [(1Z)-2-bromohex-1-en-1-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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